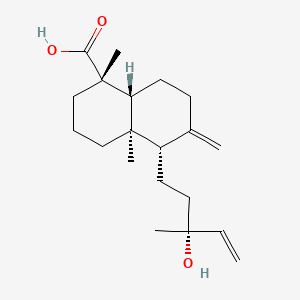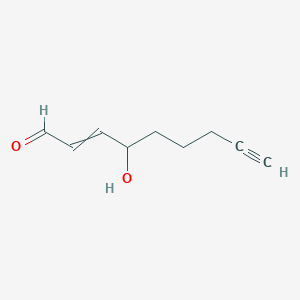
4-ヒドロキシノン-2-エン-8-イナール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-Hydroxy Nonenal Alkyne has a wide range of scientific research applications:
作用機序
4-ヒドロキシノネナールアルキンは、主にタンパク質、核酸、脂質中の求核性官能基との共有結合付加体の形成を介してその効果を発揮します . このプロセスには、マイケル付加反応とシッフ塩基形成が含まれており、細胞シグナル伝達経路の改変と潜在的な遺伝子変異につながります . この化合物は、細胞周期イベントや細胞接着など、様々な細胞プロセスに影響を与えるシグナル伝達分子としても知られています .
類似化合物:
4-ヒドロキシノネナール: 末端アルキン基を持たない親化合物.
4-オキソ-トランス-2-ノネナール: 類似の生物学的活性を持つ、別の脂質過酸化生成物.
4-ヒドロキシ-トランス-2-ヘキセナール: 類似の反応性を示す、より短い鎖のアナログ.
独自性: 4-ヒドロキシノネナールアルキンは、クリックケミストリーを介した特異的な生物接合反応を可能にする末端アルキン基によって独自です . この特徴は、正確な分子修飾が必要な研究用途に特に価値があります。
生化学分析
Biochemical Properties
4-Hydroxynon-2-en-8-ynal is a reactive product of lipid peroxidation and is known to react with nucleophilic centers on proteins . This nine carbon α, β-unsaturated aldehyde contains three functional groups, which often act in concert and help to explain its high reactivity . It is prone to be attacked by nucleophiles, such as thiol or amino groups . Amino acids that react with 4-Hydroxynon-2-en-8-ynal are cysteine, histidine, and lysine, leading to the formation of stable Michael adducts with a hemiacetal structure .
Cellular Effects
4-Hydroxynon-2-en-8-ynal is found throughout animal tissues, and in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction . It has been hypothesized to play a key role in cell signal transduction, in a variety of pathways from cell cycle events to cellular adhesion . At low concentrations, it affects many enzymes associated with cell growth, gene expression, long-term potentiation, inflammation, apoptosis, and blood-brain barrier permeability .
Molecular Mechanism
The molecular mechanism of 4-Hydroxynon-2-en-8-ynal involves its reaction with protein amine and thiol functional groups by similar chemistry . Proteins modified with 4-Hydroxynon-2-en-8-ynal undergo reaction with a click reagent that bears azido and biotin groups separated by a photocleavable linker .
Temporal Effects in Laboratory Settings
In laboratory settings, plasma samples need to be stored at -80 degrees C or less to avoid greater loss of 4-Hydroxynon-2-en-8-ynal . Samples with 4-Hydroxynon-2-en-8-ynal concentrations close to the physiological level were shown to be stable over 22 months at -80 degrees C .
Dosage Effects in Animal Models
The effects of 4-Hydroxynon-2-en-8-ynal vary with different dosages in animal models. Higher levels of 4-Hydroxynon-2-en-8-ynal were found in knock-out animals, due to the absence of the RLIP76 transport mechanism .
Metabolic Pathways
4-Hydroxynon-2-en-8-ynal is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and of their 15-lipoxygenase metabolites .
Transport and Distribution
4-Hydroxynon-2-en-8-ynal is transported and distributed within cells and tissues. The conjugation product, GSHNE, is then transported from the cell . The GSH conjugation is catalyzed by glutathione-S-transferases (GSTs), which along with the transporter(s) play a major role in regulating 4-Hydroxynon-2-en-8-ynal levels in cells .
準備方法
合成経路と反応条件: 4-ヒドロキシノネナールアルキンは、対応する(2E,4E)-2,4-アルカジエナールから、コバルト(II)ポルフィリンを触媒として、分子状酸素とトリエチルシランを用いた還元酸化プロセスによって合成され、その後、トリメチルホスファイトで処理されます . この方法は、4-ヒドロキシノネナールアルキンを含む(E)-4-ヒドロキシ-2-アルケナールの効率的な製造を可能にします。
工業的製造方法: 4-ヒドロキシノネナールアルキンの具体的な工業的製造方法は広く文書化されていませんが、この化合物は研究目的でバルクで製造することができます。 一般的に、酢酸メチル溶液など、様々な純度と製剤で入手できます .
化学反応の分析
反応の種類: 4-ヒドロキシノネナールアルキンは、以下を含むいくつかの種類の化学反応を起こします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります.
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムは、一般的に使用される還元剤です.
クリックケミストリー: アジド-アルキン環化付加反応には、銅(I)触媒がよく使用されます.
主要な生成物:
酸化: カルボン酸とエポキシド.
還元: アルコール.
クリックケミストリー: トリアゾール.
4. 科学研究における用途
4-ヒドロキシノネナールアルキンは、幅広い科学研究用途を持っています。
類似化合物との比較
4-Hydroxy Nonenal: The parent compound, which lacks the terminal alkyne group.
4-Oxo-trans-2-nonenal: Another lipid peroxidation product with similar biological activities.
4-Hydroxy-trans-2-hexenal: A shorter-chain analog with similar reactivity.
Uniqueness: 4-Hydroxy Nonenal Alkyne is unique due to its terminal alkyne group, which allows for specific bioconjugation reactions through click chemistry . This feature makes it particularly valuable in research applications where precise molecular modifications are required.
特性
IUPAC Name |
4-hydroxynon-2-en-8-ynal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXECVCDYORIBBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C=CC=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693938 |
Source


|
| Record name | 4-Hydroxynon-2-en-8-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011268-23-7 |
Source


|
| Record name | 4-Hydroxynon-2-en-8-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
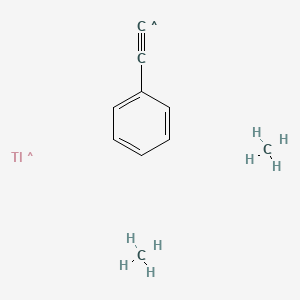
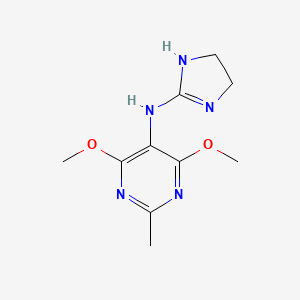
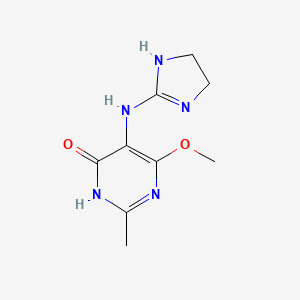
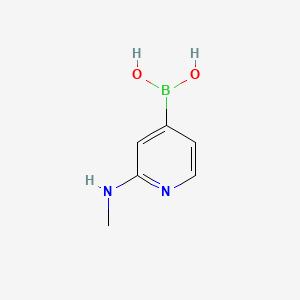
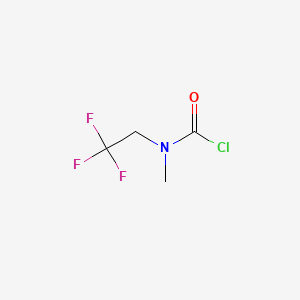

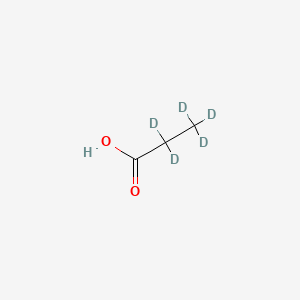


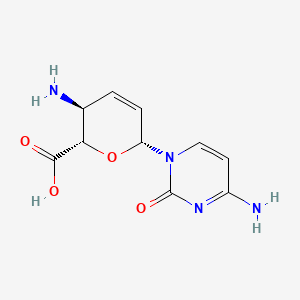

![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)
